Product packaging for 3-Benzyl-1H-pyrazolo[4,3-b]pyridine(Cat. No.:)

3-Benzyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11892074
M. Wt: 209.25 g/mol
InChI Key: LVSACDHJZULSHH-UHFFFAOYSA-N
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Description

3-Benzyl-1H-pyrazolo[4,3-b]pyridine is a synthetic heterocyclic compound belonging to the pyrazolopyridine family, recognized for its value as a building block in medicinal chemistry and pharmaceutical research . This scaffold is of significant interest due to its structural similarity to purine bases, making it a privileged structure in the design of biologically active molecules . Researchers utilize this core structure to develop novel compounds for various biomedical applications, including the investigation of kinase inhibition pathways . As a fused bicyclic system, it offers multiple sites for functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The compound is provided as a solid and requires storage in a refrigerator . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B11892074 3-Benzyl-1H-pyrazolo[4,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-benzyl-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C13H11N3/c1-2-5-10(6-3-1)9-12-13-11(15-16-12)7-4-8-14-13/h1-8H,9H2,(H,15,16)

InChI Key

LVSACDHJZULSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C(=NN2)C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 3 Benzyl 1h Pyrazolo 4,3 B Pyridine

Retrosynthetic Dissection of the 3-Benzyl-1H-pyrazolo[4,3-b]pyridine Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The primary disconnections of the pyrazolo[4,3-b]pyridine core can be envisioned through several pathways. A common strategy involves disconnecting the pyrazole (B372694) ring from the pyridine (B92270) ring. This leads to two key synthons: a substituted pyridine and a hydrazine (B178648) derivative.

Disconnection ApproachKey Precursors
Pyrazole Ring Formation on a Pyridine Scaffold2-Halonicotinic acid derivative and benzylhydrazine
Pyridine Ring Formation on a Pyrazole ScaffoldSubstituted pyrazole with appropriate functional groups for pyridine ring annulation

Another retrosynthetic approach focuses on the disconnection of the benzyl (B1604629) group. This suggests a post-cyclization benzylation strategy, where the pyrazolo[4,3-b]pyridine core is first synthesized and the benzyl group is introduced in a subsequent step. This can be particularly advantageous if the benzyl group is not compatible with the conditions required for the initial ring formation.

Classical Synthetic Approaches to the Pyrazolo[4,3-b]pyridine Core

The construction of the pyrazolo[4,3-b]pyridine core is a critical step in the synthesis of the target molecule. Classical methods have been extensively used for the formation of this heterocyclic system.

Condensation reactions are a cornerstone in the synthesis of pyrazolo[4,3-b]pyridines. A prevalent method involves the reaction of a suitably substituted aminopyridine with a β-keto ester. For the synthesis of the 3-benzyl derivative, a potential precursor would be a pyridine derivative that can react with a benzyl-substituted β-dicarbonyl compound.

Another powerful strategy is the use of 1,3-dipolar cycloaddition reactions. In this approach, a nitrile imine, generated in situ from a hydrazonoyl halide, can react with an appropriately substituted alkyne or alkene on a pyridine ring to construct the pyrazole portion of the bicyclic system.

Intramolecular cyclization is another effective method for the synthesis of the pyrazolo[4,3-b]pyridine core. This strategy typically involves a starting material that already contains both the pyridine and a precursor to the pyrazole ring, which are then cyclized in a subsequent step.

A common approach starts with a substituted pyridine, which is functionalized with a hydrazine-containing side chain. The intramolecular cyclization of this intermediate, often under acidic or basic conditions, leads to the formation of the pyrazolo[4,3-b]pyridine ring system. The specific substitution pattern on the starting pyridine and the side chain determines the final substitution on the heterocyclic core.

Direct Functionalization and Post-Cyclization Benzylation Methods

Introducing the benzyl group after the formation of the pyrazolo[4,3-b]pyridine core is a versatile strategy. This approach allows for the late-stage modification of the molecule, which can be beneficial for creating a library of analogs.

One common method for post-cyclization benzylation is the N-alkylation of the pyrazole nitrogen. However, for the synthesis of this compound, a C-benzylation at the 3-position is required. This can be achieved by first halogenating the 3-position of the pyrazolo[4,3-b]pyridine core, followed by a palladium-catalyzed cross-coupling reaction with a suitable benzylating agent, such as benzylzinc chloride or benzylboronic acid.

Catalytic Synthesis of this compound

Modern catalytic methods offer efficient and selective routes to this compound. These methods often involve transition metal catalysts to facilitate key bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the synthesis of substituted heterocycles. For the synthesis of this compound, a Suzuki or Stille coupling reaction can be employed.

In a Suzuki coupling approach, a 3-halo-1H-pyrazolo[4,3-b]pyridine can be reacted with benzylboronic acid in the presence of a palladium catalyst and a base. This reaction forms the C-C bond between the pyrazole ring and the benzyl group with high efficiency and selectivity.

Cross-Coupling ReactionSubstratesCatalyst System
Suzuki Coupling3-Bromo-1H-pyrazolo[4,3-b]pyridine, Benzylboronic acidPd(PPh3)4, Na2CO3
Stille Coupling3-Stannyl-1H-pyrazolo[4,3-b]pyridine, Benzyl bromidePdCl2(PPh3)2

These catalytic methods often proceed under mild reaction conditions and tolerate a wide range of functional groups, making them highly attractive for the synthesis of complex molecules like this compound.

Organocatalytic and Biocatalytic Pathways

The synthesis of the pyrazolo[4,3-b]pyridine scaffold, including the specific 3-benzyl derivative, is an area of active research. However, a review of current literature indicates that organocatalytic and biocatalytic pathways for the synthesis of this specific heterocyclic core are not yet well-established. Research has predominantly centered on metal-catalyzed reactions and classical condensation methodologies.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, and biocatalysis, which employs enzymes, are cornerstone principles of green chemistry. Their application in the synthesis of complex heterocycles is growing. For the related pyrazolo[3,4-b]pyridine isomers, some organocatalytic methods and green approaches, such as the use of ionic liquids, have been reported. researchgate.net However, dedicated studies detailing organocatalytic or biocatalytic routes to this compound are conspicuously absent in the available scientific literature. This represents a significant gap in the research and a potential area for future investigation to develop more sustainable synthetic protocols.

Comparative Analysis of Synthetic Efficiency, Yield, and Regioselectivity

The synthesis of pyrazolo[4,3-b]pyridines has traditionally involved two primary strategies: the annulation of a pyridine ring onto a pre-existing pyrazole core or, less commonly, the formation of a pyrazole ring on a functionalized pyridine. nih.gov These methods can suffer from challenges related to regioselectivity, particularly when using unsymmetrical precursors, and may involve harsh reaction conditions or unstable intermediates, such as 4-aminopyrazole-5-carbaldehydes. nih.gov

A more recent and highly efficient method has been developed that overcomes many of these limitations. This modern approach involves a one-pot reaction starting from readily available 2-chloro-3-nitropyridines and utilizing stable arenediazonium tosylates in a sequence of SNAr and modified Japp–Klingemann reactions. nih.gov This protocol is noted for its operational simplicity and high yields. The key cyclization step is typically facilitated by a mild nucleophilic base like pyrrolidine. nih.gov

The regioselectivity of pyrazolopyridine synthesis is a critical factor. For instance, in the synthesis of the isomeric pyrazolo[3,4-b]pyridines using nonsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov The one-pot synthesis for the pyrazolo[4,3-b]pyridine core, however, offers excellent control over regioselectivity, consistently producing the desired isomer. nih.gov

The efficiency of this modern one-pot protocol is demonstrated by the high yields achieved for a variety of substituted 1H-pyrazolo[4,3-b]pyridine-3-carboxylates. While data for the specific 3-benzyl derivative is not provided in this study, the yields for analogous compounds are consistently high, often ranging from 75% to 84%. nih.gov

Compound DerivativeStarting MaterialsCatalyst/BaseYield (%)Reference
Ethyl 1-(2-cyanophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-(2-(trifluoromethyl)pyridin-3-yl)acetate, 2-cyanobenzenediazonium tosylatePyridine, Pyrrolidine75 nih.gov
Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-(2-(trifluoromethyl)pyridin-3-yl)acetate, 4-methyl-2-nitrobenzenediazonium (B13790613) tosylatePyridine, Pyrrolidine84 nih.gov
Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-(2-nitropyridin-3-yl)acetate, 4-bromobenzenediazonium (B8398784) tosylatePyridine, Pyrrolidine83 nih.gov
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateEthyl 2-(2-nitropyridin-3-yl)acetate, 4-fluorobenzenediazonium (B14715802) tosylatePyridine, Pyrrolidine76 nih.gov

Challenges and Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of the pyrazolo[4,3-b]pyridine scaffold, several challenges and innovations align with the principles of green chemistry.

Challenges:

Use of Harsh Reagents: Traditional methods often rely on harsh reagents, strong acids or bases, and potentially toxic solvents. For example, the use of reagents like POCl3 in related syntheses presents environmental and safety concerns. mdpi.com

Metal Catalysts: While effective, many syntheses rely on palladium-catalyzed coupling reactions. nih.gov The removal of residual metal from the final pharmaceutically active compounds is a significant challenge, adding cost and complexity to the process.

Waste Generation: Multi-step syntheses that require isolation and purification of intermediates generate considerable solvent and solid waste.

Innovations in Green Chemistry:

One-Pot Reactions: The development of one-pot procedures, such as the Japp-Klingemann based synthesis of the pyrazolo[4,3-b]pyridine core, is a significant green innovation. nih.gov By combining multiple steps (azo-coupling, deacylation, and cyclization) into a single operation without isolating intermediates, these methods reduce solvent usage, energy consumption, and waste generation. nih.gov

Atom Economy: Efficient cascade or tandem reactions that form multiple bonds in a single sequence improve atom economy, a key metric of green chemistry. The cascade 6-endo-dig cyclization reported for the synthesis of the isomeric pyrazolo[3,4-b]pyridines is an example of such an approach, though it has not yet been applied to the [4,3-b] isomer. nih.gov

Alternative Catalysts and Solvents: For the broader class of pyrazolopyridines, research into greener alternatives is ongoing. The use of ZrCl4, a low-toxicity and water-stable Lewis acid catalyst, and the exploration of solvent-free reaction conditions or benign solvents like water and ethanol (B145695) represent promising directions. researchgate.net The application of these innovations to the synthesis of this compound could significantly enhance its environmental footprint.

Chemical Reactivity and Derivatization Strategies for 3 Benzyl 1h Pyrazolo 4,3 B Pyridine

Electrophilic and Nucleophilic Reactions on the Pyrazolo[4,3-b]pyridine Ring System

The pyrazolo[4,3-b]pyridine ring system possesses a unique electronic character. The pyridine (B92270) moiety is inherently electron-deficient, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution, particularly at positions ortho and para to the ring nitrogen if a suitable leaving group is present. quimicaorganica.org Conversely, the fused pyrazole (B372694) ring is comparatively electron-rich, making it the more likely site for electrophilic attack.

Electrophilic Reactions: Direct electrophilic substitution on the unsubstituted pyrazolo[4,3-b]pyridine core is challenging due to the deactivating effect of the pyridine nitrogen. However, the pyrazole moiety offers a potential site for such reactions. For related fused pyrazole systems, electrophilic substitution reactions such as bromination, iodination, and nitration have been reported to occur on the more activated ring. mdpi.com In the case of 3-benzyl-1H-pyrazolo[4,3-b]pyridine, electrophilic attack would likely be directed to the C5 or C7 positions of the pyridine ring if the ring is sufficiently activated, or potentially at the N-2 position of the pyrazole ring. Activation of the pyridine ring, for instance, through N-oxidation, can facilitate electrophilic substitution at the C7 position. nih.gov

Nucleophilic Reactions: The pyridine portion of the scaffold is primed for nucleophilic aromatic substitution (SNAr). This reactivity is commonly exploited in the synthesis of the core itself, often involving the cyclization of a precursor like a 2-chloro-3-nitropyridine, where a nucleophile displaces the chloride. nih.govresearchgate.net For a pre-formed this compound, introducing a leaving group (e.g., a halogen) at the C5 or C7 positions would render these sites susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiolates. This strategy is a cornerstone for building molecular complexity on this and related scaffolds. nih.gov

Functionalization of the Benzyl (B1604629) Substituent

The benzyl group at the C3 position offers two primary locations for derivatization: the benzylic methylene (B1212753) (-CH₂) bridge and the peripheral phenyl ring.

Benzylic Position Reactivity: The C-H bonds of the methylene group are known as the benzylic position and exhibit enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates. wikipedia.org

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group using various reagents. For instance, chromium trioxide complexes or 2-iodoxybenzoic acid (IBX) can selectively convert the -CH₂- group into a ketone, yielding 3-benzoyl-1H-pyrazolo[4,3-b]pyridine. wikipedia.org More aggressive oxidizing agents like potassium permanganate (B83412) could potentially cleave the bond and oxidize it to a carboxylic acid. wikipedia.org

Halogenation: Radical halogenation, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position. wikipedia.org

C-H Functionalization: Modern palladium-catalyzed methods enable direct C(sp³)-H functionalization, allowing for the arylation or alkenylation of the benzylic position, providing a direct route to more complex structures. nih.gov

Phenyl Ring Reactivity: The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution. The alkyl group (-CH₂-) is a weak activating group and directs incoming electrophiles to the ortho and para positions. Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be performed, provided the conditions are compatible with the pyrazolopyridine core.

N-Functionalization (Alkylation, Acylation, and Arylation) of the Heterocycle

The N-H proton on the pyrazole ring (N1 position) is acidic and serves as a primary handle for functionalization. While tautomerism is possible, derivatization typically occurs at the N1 position, which leads to the thermodynamically more stable product. mdpi.com

N-Alkylation: This is commonly achieved by deprotonating the N1-H with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) followed by the addition of an alkylating agent like an alkyl halide or tosylate. semanticscholar.orgbeilstein-journals.org Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed for N-alkylation of pyrazoles. semanticscholar.org

N-Acylation: Similar to alkylation, acylation can be performed by treating the heterocycle with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

N-Arylation: Transition metal-catalyzed cross-coupling reactions are the preferred methods for N-arylation. The copper-catalyzed N-arylation of pyrazoles, indazoles, and other N-heterocycles with aryl boronic acids or aryl halides is a well-established and high-yielding process. acs.orgorganic-chemistry.org This reaction is generally tolerant of a wide range of functional groups. researchgate.net

Table 1: Representative N-Functionalization Reactions for Pyrazole-Containing Heterocycles
Reaction TypeReagents & ConditionsSubstrate ExampleProduct TypeReference
N-AlkylationAlkyl Halide, Cs₂CO₃, DMFIndazoleN-1 Alkylated Indazole beilstein-journals.org
N-AlkylationBenzyl Trichloroacetimidate, TfOH (cat.)4-ChloropyrazoleN-1 Benzylated Pyrazole semanticscholar.org
N-ArylationAryl Boronic Acid, Cu(OAc)₂, PyridinePyrazoleN-1 Arylated Pyrazole acs.org
N-ArylationAryl Iodide, CuI, Diamine Ligand, BasePyrazoleN-1 Arylated Pyrazole organic-chemistry.org
N-ArylationPhenylboronic Acid, Cu(OAc)₂, CH₂Cl₂1H-Pyrazolo[3,4-b]pyridin-3-amineN-Arylated Pyrazolopyridinamine researchgate.net

Directed Metalation and Subsequent Cross-Coupling Transformations

To achieve site-selective functionalization at specific C-H bonds, directed metalation and cross-coupling reactions are indispensable tools.

Directed Metalation: Directed ortho-metalation (DoM) involves the use of a directing group (DMG) to guide a strong organolithium base to deprotonate a specific, often otherwise unreactive, C-H bond. harvard.edubaranlab.org For this compound, the nitrogen atoms of the heterocyclic core can act as directing groups. The use of hindered magnesium-lithium amide bases, such as TMPMgCl·LiCl, has proven effective for the regioselective metalation of electron-poor heteroarenes. harvard.edu Research on the related pyrazolo[3,4-c]pyridine system has shown that C-7 can be selectively metalated using TMPMgCl·LiCl. rsc.org The resulting organometallic intermediate can be trapped with a variety of electrophiles (e.g., iodine, aldehydes, disulfides) or transmetalated to an organozinc species for subsequent Negishi cross-coupling. rsc.org

Cross-Coupling Reactions: If the this compound core is first halogenated or borylated, a wide array of palladium-catalyzed cross-coupling reactions can be employed.

C-H Borylation/Suzuki Coupling: Iridium-catalyzed C-H borylation can install a boronate ester at a sterically accessible C-H bond. This transformation has been demonstrated at the C-3 position of the pyrazolo[3,4-c]pyridine scaffold. rsc.org The resulting borylated intermediate is a versatile substrate for Suzuki-Miyaura cross-coupling with aryl or vinyl halides to form new C-C bonds. rsc.org

Buchwald-Hartwig Amination: A halogenated pyrazolopyridine (e.g., at C5 or C7) can undergo palladium-catalyzed amination with a variety of primary or secondary amines.

Negishi and Liebeskind-Srogl Coupling: As mentioned, organozinc reagents derived from directed metalation can participate in Negishi coupling. rsc.org Other powerful cross-coupling methods, such as the Liebeskind-Srogl reaction, which couples thioethers with boronic acids, have also been applied to complex fused pyrazolopyrimidine systems. nih.gov

Table 2: Examples of Metalation and Cross-Coupling on Pyrazolopyridine Scaffolds
ReactionKey Reagents/CatalystPosition FunctionalizedScaffold ExampleProductReference
Directed Metalation-Trapping1. TMPMgCl·LiCl; 2. I₂C-7Pyrazolo[3,4-c]pyridine7-Iodo-pyrazolo[3,4-c]pyridine rsc.org
Directed Metalation-Negishi Coupling1. TMPMgCl·LiCl; 2. ZnCl₂; 3. Ar-I, Pd(dppf)Cl₂C-7Pyrazolo[3,4-c]pyridine7-Aryl-pyrazolo[3,4-c]pyridine rsc.org
C-H Borylation-Suzuki Coupling1. [Ir(COD)OMe]₂, dtbpy, B₂pin₂; 2. Ar-X, Pd(dppf)Cl₂, Cs₂CO₃C-3Pyrazolo[3,4-c]pyridine3-Aryl-pyrazolo[3,4-c]pyridine rsc.org
Buchwald-Hartwig AminationPd Catalyst, Ligand, BaseC-55-Chloro-pyrazolo[3,4-c]pyridine5-Amino-pyrazolo[3,4-c]pyridine rsc.org

Oxidation and Reduction Chemistry of this compound

Oxidation: The this compound molecule has several sites susceptible to oxidation under different conditions.

N-Oxidation: The pyridine nitrogen is the most likely site of oxidation, typically using a peroxy acid like m-CPBA to form the corresponding pyridine-N-oxide. This modification increases the electrophilicity of the pyridine ring, particularly at the C5 and C7 positions, facilitating nucleophilic attack, and can also influence the regioselectivity of other reactions. nih.gov

Benzylic Oxidation: As detailed in section 3.2, the benzylic methylene group is readily oxidized to a ketone (carbonyl) functional group. wikipedia.org

Ring Oxidation: The pyrazole ring is generally stable towards oxidation. The pyridine and benzene (B151609) rings are also relatively robust, but under harsh oxidative conditions, ring degradation can occur.

Reduction: Reduction reactions can target either the heterocyclic core or the benzyl substituent.

Pyridine Ring Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the pyridine ring to a tetrahydropyridine (B1245486) or piperidine (B6355638) derivative. However, these reactions often require forcing conditions and can be difficult to perform selectively, sometimes leading to the reduction of the pyrazole or benzene rings as well.

Benzene Ring Reduction: The phenyl group of the benzyl substituent can be hydrogenated to a cyclohexyl group under catalytic hydrogenation, typically requiring high pressure or a rhodium catalyst like Rh/C. This converts the 3-benzyl substituent to a 3-cyclohexylmethyl group.

Regiochemical Control in Multicomponent Derivatization

The synthesis of complex molecules based on the this compound scaffold requires precise control over the sequence and location of functionalization. Regioselectivity is determined by the inherent electronic properties of the ring system and the strategic use of protecting groups, directing groups, and reaction conditions.

N1 vs. Other Positions: N-functionalization at the pyrazole N1 position is typically the first and most straightforward step due to the acidity of the N-H proton. semanticscholar.org Protecting this position (e.g., with a SEM or PMB group) can prevent unwanted side reactions during subsequent, harsher transformations and can also influence the regioselectivity of later steps. rsc.orgrsc.org

Pyridine vs. Pyrazole Ring: Nucleophiles will preferentially attack activated positions on the electron-deficient pyridine ring (C5, C7), while electrophiles will target the more electron-rich pyrazole ring or an activated pyridine N-oxide. quimicaorganica.orgnih.gov

Orthogonal Strategies: A key strategy for controlled multicomponent derivatization is the use of orthogonal reactions. For example, one could start with a halogenated pyrazolopyridine. The halogen at C5 could be displaced via a Buchwald-Hartwig amination. Then, the C7 position could be functionalized via directed metalation and reaction with an electrophile. rsc.org Finally, the N1 position could be alkylated under basic conditions. This sequential approach, where each reaction targets a specific site without interfering with others, allows for the systematic construction of highly decorated molecules. The development of cascade reactions, where multiple bonds are formed in a single pot, also offers an efficient, albeit complex, method for building diversity with regiochemical control. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Benzyl 1h Pyrazolo 4,3 B Pyridine and Its Analogs

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel heterocyclic compounds like 3-benzyl-1H-pyrazolo[4,3-b]pyridine. It provides the exact mass of the molecular ion, typically with an accuracy of a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₁N₃), the expected monoisotopic mass is 209.0953 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would confirm this elemental composition, distinguishing it from other potential isomers or compounds with similar nominal masses. nih.gov

Beyond just confirming the elemental formula, the fragmentation patterns observed in the mass spectrum provide valuable structural information. While specific fragmentation data for this compound is not widely published, analysis of related pyrazolopyridine structures reveals common fragmentation pathways. nih.gov The most prominent fragmentation for this compound is expected to be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is a characteristic fragmentation for benzyl-substituted compounds. The remaining pyrazolo[4,3-b]pyridine fragment would also be observed, and its subsequent fragmentation could involve the loss of small molecules like HCN, which is typical for nitrogen-containing heterocyclic systems.

Table 1: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Ion FormulaDescription
210.1031[C₁₃H₁₂N₃]⁺Protonated molecular ion [M+H]⁺
209.0953[C₁₃H₁₁N₃]⁺Molecular ion [M]⁺
118.0456[C₆H₄N₃]⁺Loss of benzyl (B1604629) radical
91.0548[C₇H₇]⁺Tropylium cation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the protons of the pyrazolopyridine core and the benzyl substituent. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling constants (J-values) between these protons would confirm their relative positions. The five protons of the benzyl group's phenyl ring would also resonate in the aromatic region, likely between δ 7.2 and 7.5 ppm, while the benzylic methylene (B1212753) (CH₂) protons would appear as a characteristic singlet around δ 4.0-4.5 ppm. The NH proton of the pyrazole (B372694) ring is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, 11 distinct signals would be expected (assuming free rotation of the phenyl ring, leading to the equivalence of ortho and meta carbons). The carbons of the heterocyclic core would resonate at lower field (δ 110-160 ppm) due to the influence of the nitrogen atoms. The benzylic CH₂ carbon would appear around δ 35-45 ppm, while the phenyl carbons would be found in the δ 125-140 ppm range.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. The three nitrogen atoms in the pyrazolo[4,3-b]pyridine core would have distinct chemical shifts, helping to confirm the isomeric structure and tautomeric form.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on known data for pyrazolopyridine and benzyl fragments.

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
N-Hbroad singlet-
C3-~150
C4~8.5 (dd)~148
C5~7.2 (dd)~120
C7~8.0 (dd)~130
C7a-~145
C3a-~115
CH₂ (benzyl)~4.2 (s)~38
C-ipso (benzyl)-~138
C-ortho (benzyl)~7.3 (m)~129
C-meta (benzyl)~7.4 (m)~128
C-para (benzyl)~7.3 (m)~127

2D NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.comsdsu.edu It would show correlations between adjacent protons on the pyridine ring and within the benzyl group's phenyl ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the orientation of the benzyl group relative to the pyrazolopyridine core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwikipedia.org It allows for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. emerypharma.comepfl.ch This is crucial for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular framework by observing long-range correlations, for instance, from the benzylic CH₂ protons to the C3 and C3a carbons of the pyrazole ring.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While spectroscopic data provides a detailed picture of the molecule in solution, single-crystal X-ray diffraction offers the ultimate proof of structure in the solid state. Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of related pyrazolopyridine derivatives demonstrates the power of this technique. nih.govmdpi.com

By obtaining a suitable single crystal, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity of the atoms and the geometry of the fused ring system. Furthermore, it would reveal the conformation of the benzyl group relative to the heterocyclic core and detail the intermolecular interactions, such as hydrogen bonding (involving the pyrazole N-H) and π-π stacking, that govern the crystal packing.

Table 3: Representative Crystallographic Data for a Pyrazolopyridine Analog Data is illustrative and based on published structures of related compounds. mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)~5.9
b (Å)~10.9
c (Å)~14.8
α (°)~100.5
β (°)~98.6
γ (°)~103.8
Volume (ų)~900
Z2

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. The aromatic C-H stretching vibrations of both the pyrazolopyridine and benzyl rings would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1650 cm⁻¹ region. The C-H bending vibrations of the benzyl group would also be present in the fingerprint region (<1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the benzyl group would also be prominent. Comparing the FT-IR and Raman spectra can help in assigning vibrational modes based on their infrared and Raman activities. aps.orgnih.gov

Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H stretch3200-3400FT-IR
Aromatic C-H stretch3000-3100FT-IR, Raman
Aliphatic C-H stretch2850-2960FT-IR, Raman
C=N, C=C stretch1400-1650FT-IR, Raman
C-H bend1300-1450FT-IR
Ring breathing modes990-1050Raman

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the extended aromatic system of the pyrazolopyridine core and the benzyl group.

UV-Vis Absorption: In a suitable solvent like ethanol (B145695) or acetonitrile, one would expect to see strong absorption bands in the UV region, likely between 250 and 350 nm. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the specific substitution pattern on the aromatic rings.

Fluorescence Spectroscopy: Many pyrazolopyridine derivatives are known to be fluorescent. acs.org Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime would be important parameters to characterize its photophysical behavior, which is of interest for applications in materials science and as biological probes.

Table 5: Illustrative Photophysical Data for a Fluorescent Pyrazolopyridine Analog Data is illustrative and based on published values for related compounds. acs.org

ParameterValue
Absorption λmax (nm)~320
Emission λmax (nm)~450
Stokes Shift (nm)~130
Quantum Yield (Φ)Varies
Excitation Wavelength (nm)~320

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment of Chiral Derivatives

A thorough review of scientific literature indicates that specific experimental studies on the circular dichroism (CD) and optical rotatory dispersion (ORD) of chiral derivatives of this compound have not been extensively reported. However, the principles of these chiroptical techniques are fundamental for the stereochemical assignment of any chiral molecule, and their application to this class of compounds can be described based on established methodologies.

CD and ORD are powerful, non-destructive spectroscopic methods used to investigate the three-dimensional structure of chiral molecules. wikipedia.org While standard analytical techniques can confirm the chemical structure and purity of a compound, they cannot typically distinguish between enantiomers. CD and ORD spectroscopy measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing crucial information on its absolute configuration. nih.gov

Theoretical Application to Chiral this compound Derivatives

For a derivative of this compound to be chiral, it would need to possess a stereogenic center, an axis of chirality, or a plane of chirality. This could be achieved, for example, by introducing a chiral substituent on the benzyl group, the pyridine ring, or the pyrazole nitrogen, or by creating a chiral center through substitution on the core structure.

Once a chiral derivative is synthesized and the enantiomers are separated, CD and ORD spectroscopy can be employed to assign the absolute configuration of each enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the variation of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgrsc.org An ORD spectrum plots the molar rotation against wavelength. Away from any absorption bands, this curve is typically a plain curve. However, near an electronic absorption band of a chromophore within the chiral molecule, the curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. rsc.org The sign of the Cotton effect (a positive peak at a longer wavelength than the trough is a positive Cotton effect, and vice-versa) is directly related to the stereochemistry of the chromophore's environment.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. chemrxiv.org This differential absorption (ΔA) is plotted against wavelength. A CD signal, or Cotton effect, is only observed within the absorption bands of the molecule's chromophores. chemrxiv.org A positive or negative CD band corresponds to the preferential absorption of one circularly polarized component over the other.

For a hypothetical chiral derivative of this compound, the pyrazolopyridine core and the benzyl group act as chromophores. The electronic transitions of these aromatic systems would give rise to Cotton effects in the UV region of the ORD and CD spectra. The sign and intensity of these effects would be determined by the absolute configuration of the chiral center(s).

Stereochemical Assignment through Data Correlation

To assign the absolute configuration, the experimental CD or ORD spectrum of an enantiomer would be compared to that of a reference compound with a known absolute configuration. More powerfully, modern approaches combine experimental spectroscopy with computational chemistry. wikipedia.org Density Functional Theory (DFT) calculations can predict the CD and ORD spectra for a specific enantiomer (e.g., the R-enantiomer). rsc.org By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be unambiguously assigned.

While specific data tables for chiral derivatives of this compound are not available in the literature, the table below illustrates how such data would typically be presented for a pair of enantiomers of a hypothetical chiral derivative, "(R/S)-Derivative X".

Parameter(R)-Derivative X(S)-Derivative X
Optical Rotation [α]D Positive (+)Negative (-)
CD Cotton Effect (λmax) Positive at λ1 nmNegative at λ1 nm
Negative at λ2 nmPositive at λ2 nm
ORD Cotton Effect PositiveNegative

This hypothetical data demonstrates the mirror-image relationship expected for the chiroptical properties of an enantiomeric pair.

Computational Chemistry and Theoretical Investigations of 3 Benzyl 1h Pyrazolo 4,3 B Pyridine

Quantum Mechanical Calculations for Electronic Structure, Stability, and Aromaticity

The stability of the pyrazolo[4,3-b]pyridine system is notable. Theoretical calculations on the parent scaffold, pyrazolo[3,4-b]pyridine, have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, a finding established through AM1 calculations. nih.gov This preference for the 1H-tautomer is a crucial factor in its prevalence in synthesized derivatives. The benzyl (B1604629) group at the 3-position is a key substituent that can influence the electronic properties of the core structure.

Aromaticity, a key determinant of stability and reactivity, can be assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov For aromatic systems, the HOMA index approaches a value of 1. nih.gov Studies on related heterocyclic systems have demonstrated that both the pyridine (B92270) and pyrazole (B372694) rings in such fused structures possess a high degree of aromaticity. nih.gov The pyrazolo[4,3-b]pyridine system must be cyclic, with every atom in the ring being conjugated and possessing [4n+2] pi electrons, to fulfill the criteria for aromaticity. masterorganicchemistry.com

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformational Landscape, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method for investigating the molecular structure and properties of organic compounds. epstem.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide highly accurate predictions of molecular geometries, including bond lengths and angles. epstem.netresearchgate.net

Vibrational frequency analysis using DFT provides a theoretical infrared (IR) spectrum. epstem.netresearchgate.net These calculated frequencies, when scaled, can be compared with experimental IR data to confirm the structure and identify characteristic vibrational modes of the molecule. epstem.net For instance, the N-H stretching frequency in the pyrazole ring is a characteristic band that can be identified. researchgate.net

Table 1: Predicted Bond Angles for a Substituted Pyrazole Ring System

Bond Angle Predicted Value (°)
C2-C3-N7 112.15 - 112.63
N7-N8-C3 109.48 - 109.74

Data derived from studies on similar pyrazole derivatives. unar.ac.id

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-Benzyl-1H-pyrazolo[4,3-b]pyridine over time. These simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent, such as water, one can observe how the solvent molecules arrange themselves around the solute and how this influences the solute's conformation and properties.

The benzyl group's rotation and the flexibility of the pyrazolo[4,3-b]pyridine ring system can be explored through MD simulations. These simulations can reveal the most populated conformations and the energy barriers between them. Understanding the dynamic behavior is crucial for predicting how the molecule might interact with a biological target, as both the ligand and the protein are dynamic entities.

Prediction of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and identifying transition state structures. For the synthesis of pyrazolo[4,3-b]pyridines, various reaction pathways have been proposed and can be investigated using computational methods. mdpi.comnih.govacs.org For example, the synthesis can involve the formation of a pyridine ring onto a pre-existing pyrazole ring or vice versa. nih.govmdpi.com

DFT calculations can be used to map the potential energy surface of a reaction, locating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, in multi-component reactions leading to pyrazolo[3,4-b]pyridines, computational modeling has been used to support proposed mechanisms involving steps like Michael addition and condensation. nih.govmdpi.com

In Silico Prediction of Molecular Properties Influencing Biological Interactions

In silico methods are widely used to predict molecular properties that are crucial for a compound's pharmacokinetic and pharmacodynamic profile. ekb.egnih.govnih.govbiointerfaceresearch.com These properties include lipophilicity, polarity, pKa, and hydrogen bonding capabilities.

Lipophilicity , often expressed as logP, is a critical parameter for drug absorption and distribution. It can be computationally estimated and provides insight into how the molecule will partition between aqueous and lipid environments. The presence of the benzyl group in this compound is expected to contribute significantly to its lipophilicity.

Polarity and hydrogen bonding capabilities are determined by the distribution of partial charges on the atoms and the presence of hydrogen bond donors and acceptors. The pyrazolo[4,3-b]pyridine core contains nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group in the pyrazole ring is a hydrogen bond donor. These features are critical for specific interactions with biological macromolecules.

pKa values, which indicate the acidity or basicity of different functional groups, can also be predicted. The nitrogen atoms in the pyridine and pyrazole rings will have distinct pKa values, influencing the molecule's ionization state at physiological pH.

Table 2: Predicted Physicochemical Properties for Pyrazolo[3,4-b]pyridine Derivatives

Property Predicted Value Range
Molecular Weight 119.12 g/mol (parent scaffold) sigmaaldrich.com
XlogP 0.8 (parent scaffold) uni.lu
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Data for the parent 1H-pyrazolo[3,4-b]pyridine scaffold. uni.lu

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related pyrazolo[3,4-b]pyridine derivatives have shown that the HOMO-LUMO gap can be modulated by different substituents. researchgate.net The distribution of the HOMO and LUMO across the this compound molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 3: Representative HOMO-LUMO Energy Gaps for Pyrazolo[3,4-b]pyridine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative A1 -4.788 -2.339 2.449
Derivative A2 -4.908 -3.109 1.799
Derivative A3 -4.942 -3.101 1.841

Data from DFT calculations on newly designed antipyrine (B355649) molecules, illustrating the range of values. researchgate.net

Biological Activity and Molecular Mechanisms of 3 Benzyl 1h Pyrazolo 4,3 B Pyridine Analogs in Vitro Studies

Identification and Validation of Specific Molecular Targets and Signaling Pathways

Analogs of the pyrazolo[4,3-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. Structure-activity relationship (SAR) studies have shown that substitutions at different positions on the pyrazolo[4,3-b]pyridine core can determine the specific kinase target.

For instance, a series of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives were developed as potential inhibitors for anaplastic lymphoma kinase (ALK). nih.govsemanticscholar.org Detailed SAR studies revealed that a hydroxyphenyl substitution at the 6-position of the scaffold was a critical factor for inhibiting ALK enzymatic activity. nih.govsemanticscholar.org The addition of a fluorine atom at the ortho position of this hydroxyphenyl group resulted in a compound with an IC50 of 1.58 nM against ALK. nih.govsemanticscholar.org Molecular modeling suggested that the hydroxyl group forms key hydrogen bond interactions with residues Lys1150 and Asp1270 within the kinase domain. semanticscholar.org

In other studies, the pyrazolo[4,3-b]pyridine scaffold was explored for its inhibitory activity against other kinases. For example, it was used as a basis for designing inhibitors of c-Met kinase and Fibroblast Growth Factor Receptor (FGFR). nih.govmdpi.com A scaffold hopping strategy from known inhibitors led to the design of 1-sulfonyl-pyrazolo[4,3-b]pyridines, which showed inhibitory activity against FGFR1. mdpi.com The crystal structure of one such analog with FGFR1 confirmed that the pyrazolo[4,3-b]pyridine core forms a hydrogen bond with the backbone of residue Ala564 in the hinge region of the kinase. mdpi.com

Furthermore, novel 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and identified as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), with one compound showing IC50 values of 7 nM and 11 nM, respectively. ekb.eg The pyrazolo[4,3-b]pyridine core has also been incorporated into compounds targeting phosphodiesterase 1 (PDE1), which are being investigated for potential use in treating neurodegenerative and psychiatric disorders. google.com

Enzyme Inhibition and Activation Studies with Kinetic Characterization

The primary mechanism investigated for pyrazolo[4,3-b]pyridine analogs is enzyme inhibition, particularly targeting protein kinases. Quantitative analysis through in vitro enzyme assays provides crucial data, such as the half-maximal inhibitory concentration (IC50), which measures the potency of a compound.

A notable example is the development of 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives as inhibitors of anaplastic lymphoma kinase (ALK). One of the most potent compounds in this series, featuring an ortho-fluorinated hydroxyphenyl group at the 6-position, demonstrated an IC50 value of 1.58 nM in enzymatic assays. nih.govsemanticscholar.org In the pursuit of dual FLT3/CDK4 inhibitors, a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative was identified with IC50 values of 7 nM against FLT3 and 11 nM against CDK4. ekb.eg

The versatility of the scaffold is further highlighted by its use in developing inhibitors for other kinase families. Analogs have been designed as inhibitors of c-Met and FGFR, where the pyrazolo[4,3-b]pyridine core plays a crucial role in binding to the hinge region of the kinases. nih.govmdpi.com While specific IC50 values for 3-benzyl analogs are not extensively detailed in the provided context, the data for related derivatives underscore the scaffold's potential for potent enzyme inhibition.

Table 1: Enzyme Inhibition Data for Pyrazolo[4,3-b]pyridine Analogs

Compound Class Target Enzyme IC50 (nM) Reference
3,6-diaryl-1H-pyrazolo[4,3-b]pyridine Anaplastic Lymphoma Kinase (ALK) 1.58 nih.govsemanticscholar.org
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine FMS-like tyrosine kinase-3 (FLT3) 7 ekb.eg
6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Cyclin-dependent kinase 4 (CDK4) 11 ekb.eg

Receptor Binding Affinity and Allosteric Modulation Assays

Beyond enzyme inhibition, pyrazolo[4,3-b]pyridine derivatives have been investigated for their ability to bind to and modulate various receptors. These studies are critical for understanding their potential in treating neurological and inflammatory conditions.

A series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. mdpi.comunisi.it This research led to the discovery of potent and selective ligands for the CB2 receptor, with Ki values (a measure of binding affinity) ranging from 0.45 nM to 48.46 nM. mdpi.com Notably, some compounds in this series acted as inverse agonists, while another acted as an agonist, demonstrating that the functional activity can be tuned by modifying the substitution pattern on the pyrazole (B372694) ring. mdpi.com

In another area, a novel 1H-pyrazolo[4,3-b]pyridine-3-amine scaffold was identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govsemanticscholar.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a more nuanced way to control receptor activity. Structure-activity relationship studies showed that modifications to the N-1 and C-3 positions, including the addition of a methyl group to an indazole moiety, increased the potency, resulting in a compound with an EC50 of 43 nM for mGlu4 modulation. nih.govsemanticscholar.org

Table 2: Receptor Binding and Modulation Data for Pyrazolo[4,3-b]pyridine Analogs

Compound Class Target Receptor Activity Type Affinity (Ki) / Potency (EC50) Reference
7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides Cannabinoid Receptor 2 (CB2) Inverse Agonist / Agonist 0.45 - 48.46 nM (Ki) mdpi.com

Cell-Based Assays for Probing Cellular Pathway Modulation and Phenotypic Responses

To understand the biological effects of these compounds in a more complex biological system, researchers use cell-based assays. These experiments measure the impact of the compounds on cellular processes like proliferation, survival, and signaling.

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net For instance, certain pyrazolo[3,4-b]pyridine derivatives (a related isomer) showed potent antileukemic activity against a panel of leukemia cell lines, including K562 and MV4-11, with some compounds showing excellent growth inhibition. researchgate.net Another study on 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine analogs, designed as ALK inhibitors, found that the most potent compound also effectively inhibited the proliferation of cancer cells. nih.govsemanticscholar.org

Furthermore, a flow cytometric assay of a related 1H-pyrrolo[2,3-b]pyridine derivative, designed as an anti-MELK agent, revealed that the compound could arrest the cell cycle at the G0/G1 phase and effectively induce apoptosis (programmed cell death). nih.gov In the context of inflammation, a pyrazolo[4,3-b]pyridine-based CB2 receptor agonist was shown to have anti-inflammatory effects in human chondrocytes (cartilage cells) derived from patients with osteoarthritis by reducing the expression of the pro-inflammatory cytokine IL-1β. unisi.it

Elucidation of Antimicrobial Mechanisms of Action in Pathogenic Organisms

While the primary focus of research on pyrazolo[4,3-b]pyridine analogs has been on cancer and inflammation, the broader pyrazolopyridine class has shown promise as antimicrobial agents. researchgate.netresearchgate.net However, specific studies detailing the antimicrobial mechanisms of 3-benzyl-1H-pyrazolo[4,3-b]pyridine analogs are not extensively available in the reviewed literature. Research on related isomers, such as pyrazolo[3,4-b]pyridines, indicates that these compounds can possess antibacterial and antifungal properties, but the precise molecular targets within the pathogens are often still under investigation. researchgate.net

Investigation of Antineoplastic Activities in Cancer Cell Lines and Associated Molecular Modulations

The antineoplastic, or anticancer, potential of pyrazolo[4,3-b]pyridine derivatives is a major area of investigation. These compounds are often designed to inhibit protein kinases that drive cancer cell growth and survival. nih.gov

In vitro studies have demonstrated the antiproliferative effects of this class of compounds across various cancer cell lines. researchgate.netresearchgate.net For example, a novel family of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, acting as dual FLT3/CDK4 inhibitors, were evaluated for their anticancer activity. ekb.eg One compound from this series showed potent inhibition of the target kinases, which are known to be involved in the progression of certain cancers. ekb.eg

Similarly, 3,6-diaryl-1H-pyrazolo[4,3-b]pyridine derivatives designed as ALK inhibitors were evaluated for their effect on cancer cells. The lead compound from this series, which potently inhibited the ALK enzyme, also demonstrated significant antiproliferative activity, linking the enzyme inhibition to a clear cellular phenotype. nih.govsemanticscholar.org The molecular modulation associated with these effects often involves the inhibition of downstream signaling pathways controlled by the target kinase, leading to cell cycle arrest and apoptosis. nih.gov

Assessment of Anti-inflammatory and Immunomodulatory Effects at the Molecular Level

Pyrazolo[4,3-b]pyridine analogs have been assessed for their potential to treat inflammatory diseases by modulating key components of the inflammatory response at the molecular level.

One key finding is the development of a potent and selective CB2 receptor agonist based on a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold. unisi.it This compound was tested on human chondrocytes stimulated with the pro-inflammatory molecule TNFα. The results showed that the compound significantly reduced the mRNA expression of IL-1β, a critical cytokine in the inflammatory cascade associated with osteoarthritis. This demonstrates a clear anti-inflammatory effect at the molecular level, mediated by the CB2 receptor. unisi.it

Another study highlighted a hybrid molecule containing a pyridine (B92270) ring attached to a trimethoxy phenyl group, which showed significant anti-inflammatory activity. The structure-activity relationship indicated that increasing the number of methoxy (B1213986) groups on the phenyl ring enhanced the anti-inflammatory effect. nih.gov While the exact molecular target was not specified for this particular compound, it points to the scaffold's potential to be optimized for anti-inflammatory applications.

In Vitro Neurobiological Activities of this compound Analogs Remain Largely Unexplored

Despite significant interest in the broader class of pyrazolopyridines as biologically active scaffolds, a thorough review of published scientific literature reveals a notable absence of studies focused specifically on the neurobiological activities of this compound and its direct analogs in cellular models.

Extensive searches of chemical and biomedical databases have not yielded specific data pertaining to the exploration of neurobiological activities or target interactions of compounds with the this compound core in in vitro systems. While research exists for isomeric structures, such as the well-studied 1H-pyrazolo[3,4-b]pyridine derivatives, this information is not directly applicable to the 1H-pyrazolo[4,3-b]pyridine scaffold due to the distinct spatial arrangement of the fused heterocyclic rings, which fundamentally influences molecular interactions with biological targets.

For instance, studies on the isomeric pyrazolo[3,4-b]pyridine scaffold have identified compounds with activities including the inhibition of TANK-binding kinase 1 (TBK1), which plays a role in neuroinflammation, and modulation of the metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders. nih.govnih.gov Other research has pointed to the potential for different pyrazolopyridine isomers to act as inhibitors of Tropomyosin receptor kinases (TRKs) or to bind to β-amyloid plaques, which are relevant to neurodegenerative diseases. nih.gov

However, the specific substitution of a benzyl (B1604629) group at the 3-position of the 1H-pyrazolo[4,3-b]pyridine nucleus, and the subsequent investigation of this and related analogs for neurobiological activity in cellular models, does not appear to be documented in the available public research.

Consequently, there are no detailed research findings, data tables, or identified molecular mechanisms in cellular models to report for this compound and its analogs within the specified scope. The neurobiological potential of this specific chemical entity remains an open area for future scientific investigation.

Structure Activity Relationship Sar Studies of 3 Benzyl 1h Pyrazolo 4,3 B Pyridine Derivatives

Rational Design and Synthesis of Diverse Analogs for SAR Elucidation

The foundation of any SAR study lies in the rational design and synthesis of a diverse library of analogs. For the pyrazolopyridine core, this involves strategic modifications at various positions to probe the chemical space around the scaffold. Synthetic strategies are often versatile to allow for the introduction of a wide range of substituents.

Common synthetic routes for the pyrazolopyridine skeleton include building the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or constructing the pyrazole ring onto a pyridine precursor. mdpi.comnih.gov For instance, an efficient method for synthesizing pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. researchgate.net Another approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, the ratio of which depends on the relative electrophilicity of the carbonyl groups. mdpi.com

Influence of Substituent Variations on Biological Potency and Selectivity

Alterations to the core pyrazolopyridine structure, including the pyridine and pyrazole rings, significantly impact biological activity. In studies of 1H-pyrazolo[3,4-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, replacing the pyrazolo[3,4-b]pyridine core with a 1H-indazole scaffold resulted in an 11-fold loss of potency, highlighting the importance of the nitrogen atom in the pyridine ring for activity. acs.org

Furthermore, substituents on the pyridine portion of the scaffold are critical. For example, the Gould-Jacobs reaction often yields 4-chloro-1H-pyrazolo[3,4-b]pyridines, providing a handle for further derivatization. nih.gov The nature of substituents at positions C4, C5, and C6 can influence interaction with biological targets and modulate the compound's physicochemical properties.

The benzyl (B1604629) group at the C3 position serves as a key structural feature that can be extensively modified to probe interactions with target proteins. The phenyl ring of this moiety can be substituted with various electron-donating or electron-withdrawing groups to alter its electronic properties and steric profile.

In a detailed SAR study of pyrazolo[4,3-c]pyridines, derivatives were synthesized with different aromatic substituents to interact with specific pockets of the target protein. acs.org The docking studies suggested that a phenyl residue could fit into a tryptophan pocket on the protein surface, while a larger indole (B1671886) or naphthalene (B1677914) system could occupy a phenylalanine hotspot. acs.org Merging features from two active ligands into a hybrid molecule led to a compound with superior activity, demonstrating the power of rational design based on substituent effects. acs.org Similarly, for 1H-pyrazolo[3,4-b]pyridine inhibitors of TANK-binding kinase 1 (TBK1), replacing an indole ring at the R2 position with various aniline (B41778) derivatives significantly modulated activity, with basic substituents expected to form favorable salt bridges with acidic amino acid residues like aspartate in the kinase domain. nih.govresearchgate.net

Table 1: Effect of Benzyl Moiety Analogs on Biological Activity This table compiles representative data from related pyrazolopyridine scaffolds to illustrate SAR principles.

Compound ID Scaffold C3-Substituent Target Activity (IC₅₀)
13 Pyrazolo[4,3-c]pyridine N-(naphthalen-1-ylmethyl)carboxamide PEX14-PEX5 PPI 14 µM
20 Pyrazolo[4,3-c]pyridine N-(4-methoxybenzyl)carboxamide PEX14-PEX5 PPI 33 µM
29 Pyrazolo[4,3-c]pyridine N-((6-methoxynaphthalen-2-yl)methyl)carboxamide PEX14-PEX5 PPI 4 µM
15e Pyrazolo[3,4-b]pyridine N-isopropyl-1H-benzo[d]imidazol-5-amine TBK1 75.3 nM

| 15i | Pyrazolo[3,4-b]pyridine | N-(N-isopropyl-1H-benzo[d]imidazol-5-yl)benzenesulfonamide | TBK1 | 8.5 nM |

Data sourced from studies on related pyrazolopyridine isomers. acs.orgresearchgate.net

Substitution on the nitrogen atoms of the pyrazole ring is a critical determinant of biological activity. In many kinase inhibitors, the N1-H of the pyrazole acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase. acs.org For example, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus in a series of FGFR inhibitors led to a complete loss of activity, confirming the essential role of the N1-H in hydrogen bonding. acs.org

Conversely, in other contexts, substitution at the N1 position with specific aryl groups can be essential for potency. The synthesis of 1-aryl-1H-pyrazolo[4,3-b]pyridines has been achieved, with various substituted phenyl groups (e.g., 4-fluorophenyl, 2-methoxyphenyl) being incorporated to modulate activity. nih.gov The electronic nature of these substituents can fine-tune the orientation and binding affinity of the entire molecule within the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational technique that correlates the chemical structure of compounds with their biological activities, creating mathematical models to predict the activity of novel molecules. ej-chem.org This method is invaluable for prioritizing the synthesis of new analogs and gaining insight into the structural features that govern potency.

For heterocyclic compounds like pyrazolopyridines, 2D and 3D-QSAR models are developed. These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to build a regression model against the observed biological activity. nih.govsemanticscholar.org For a series of pyrazole derivatives, QSAR models have successfully predicted antiproliferative activity, providing valuable clues for structural optimization. nih.gov The success of a QSAR model lies in its ability to predict the properties of new compounds without the need for their synthesis and testing, thereby accelerating the drug design process. ej-chem.org The models can highlight which descriptors, for instance, those related to molecular shape, volume, or charge distribution, are most influential on activity. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design Principles

When the 3D structure of a biological target is unknown, pharmacophore mapping serves as a powerful ligand-based drug design tool. nih.gov A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target and elicit a biological response.

For pyrazole-containing scaffolds, pharmacophore models have been successfully developed. For instance, a study on pyrazole derivatives with antiproliferative activity resulted in a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor. nih.gov This model not only explained the observed SAR but also served as a 3D query to screen databases for new, structurally diverse compounds with the potential for similar activity. In another example, a pharmacophore model for pyrazole-based inhibitors of the BRAF(V600E) kinase provided crucial insights for further structural optimization. nih.gov Such models are instrumental in guiding the "scaffold hopping" process, where the core of a known active molecule is replaced with a different chemical scaffold while retaining the key pharmacophoric features, potentially leading to compounds with improved properties. rsc.org

Structure-Based Design Approaches for Optimized Target Interactions

The rational design of potent and selective inhibitors necessitates a deep understanding of the interactions between a ligand and its biological target. For the 3-benzyl-1H-pyrazolo[4,3-b]pyridine scaffold, structure-based design approaches, while not extensively documented in public literature for this specific derivative, can be extrapolated from studies on related pyrazolopyridine isomers. These approaches are pivotal in transforming initial hits into optimized lead compounds.

A critical step in structure-based design is the elucidation of the binding mode of the ligand within the target's active site. This is typically achieved through techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) of the ligand-target complex. In the absence of such empirical data for a this compound derivative, computational methods like molecular docking and molecular dynamics simulations serve as powerful predictive tools.

For instance, in the context of kinase inhibition, a common target for pyrazolopyridine-based compounds, the pyrazolo[4,3-b]pyridine core is expected to form key hydrogen bonding interactions with the hinge region of the kinase domain. The nitrogen atoms of the pyrazole and pyridine rings are well-positioned to act as hydrogen bond donors and acceptors, mimicking the adenine (B156593) core of ATP.

The 3-benzyl substituent of the scaffold offers a versatile vector for exploring different sub-pockets of the active site. Structure-based design would focus on modifying this benzyl group to enhance affinity and selectivity. For example, if the active site presents a hydrophobic pocket adjacent to the 3-position, expanding the aromatic system or introducing lipophilic groups on the benzyl ring could be a viable strategy. Conversely, if a solvent-exposed region is accessible, the incorporation of polar or charged moieties could improve pharmacokinetic properties.

Table 1: Hypothetical Structure-Based Design Strategies for this compound Derivatives

Modification on 3-Benzyl GroupRationale for Target InteractionPotential Target Feature
Introduction of a hydroxyl or methoxy (B1213986) groupFormation of additional hydrogen bondsPresence of polar residues (e.g., Ser, Thr, Tyr)
Halogenation (e.g., F, Cl, Br)Enhancement of binding affinity through halogen bondingElectron-deficient regions in the active site
Addition of a basic amineFormation of salt bridges with acidic residuesPresence of acidic residues (e.g., Asp, Glu)
Extension with an alkyl chainIncreased van der Waals interactionsDeep hydrophobic pocket

It is important to note that these strategies remain theoretical in the specific context of this compound due to the current lack of published experimental data. The successful application of structure-based design for this scaffold will be contingent on future research that provides the necessary structural insights into its interactions with specific biological targets. The synthesis and biological evaluation of a focused library of derivatives, guided by computational predictions, will be instrumental in unlocking the therapeutic potential of this enigmatic compound.

Potential Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes for Biological Target Identification and Validation

The pyrazolo[4,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives have been investigated as potential inhibitors for several key protein families, including kinases and G-protein coupled receptors. nih.gov This inhibitory potential makes the scaffold an excellent starting point for the design of chemical probes.

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. For 3-Benzyl-1H-pyrazolo[4,3-b]pyridine, the benzyl (B1604629) group could be strategically modified by introducing linker arms appended with reporter tags such as fluorophores, biotin, or photo-crosslinkers. Such a modified probe would retain the core's binding affinity for its target while enabling visualization, isolation, or covalent labeling of the target protein from complex biological mixtures. This is crucial for target identification (what protein does the compound bind to?) and validation (is modulating this protein's activity responsible for a biological effect?).

For instance, pyrazolo[4,3-b]pyridine derivatives have been identified as potential antagonists for the corticotropin-releasing factor receptor type-1 (CRF1) and inhibitors for interleukin-2 (B1167480) inducible T-cell kinase. nih.gov A benzyl-substituted probe could be used to confirm these interactions within a cellular context and to discover potential off-target effects, providing a clearer understanding of the molecule's mechanism of action.

Role as Lead Compounds in Drug Discovery Research Pipelines (Conceptual Application)

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The pyrazolo[4,3-b]pyridine scaffold has demonstrated its value in this role. Notably, Glumetinib, a derivative of this scaffold, is a highly selective inhibitor of the c-Met oncoprotein, which is a target in cancer therapy. nih.gov

The this compound structure is a conceptually sound candidate for a lead compound. The pyrazolopyridine core can form key hydrogen bonds and other interactions within a protein's active site, while the 3-benzyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity. The benzyl ring also offers multiple points for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. Research on the related pyrazolo[3,4-b]pyridine isomer has led to potent inhibitors of TANK-binding kinase 1 (TBK1), where systematic modification of substituents led to a lead compound with an IC₅₀ value of 0.2 nM. nih.govnih.gov A similar optimization approach could be applied to the this compound core for various targets.

Table 1: Examples of Biologically Active Pyrazolo[4,3-b]pyridine Derivatives and Their Targets

Compound Class Biological Target Potential Therapeutic Area Reference
Pyrazolo[4,3-b]pyridines c-Met (HGFR) Cancer nih.gov
Pyrazolo[4,3-b]pyridines CDK8 Cancer nih.gov
Pyrazolo[4,3-b]pyridines TRK1 Antagonists Pain/Inflammation nih.gov
Pyrazolo[4,3-b]pyridines CRF1 Antagonists Stress/Anxiety Disorders nih.gov

Utilization in Scaffold Hopping and Bioisosteric Replacement Strategies

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is also a critical tool. cambridgemedchemconsulting.com The benzyl group in this compound can be considered a bioisostere for other aromatic groups (like phenyl, pyridyl, or thiophene) or larger alkyl groups. cambridgemedchemconsulting.com Furthermore, the entire pyrazolopyridine scaffold can act as a bioisostere for other bicyclic systems like indazole or imidazopyridine. For example, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold was shown to block a site of metabolism and improve metabolic stability. niper.gov.in A similar rationale could justify replacing other heterocyclic cores with this compound to modulate a compound's properties while preserving its essential binding features.

Applications in Agrochemical and Crop Protection Research (Conceptual Application)

The search for new, effective, and environmentally safer agrochemicals is continuous. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of bioactive molecules for this purpose. While direct studies on this compound in agrochemicals are not widely reported, the related pyrazolo[3,4-b]pyridine scaffold has shown promise.

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine containing an ethyl nicotinate (B505614) scaffold possess insecticidal activity against the cotton aphid, Aphis gossypii. acs.org Certain synthesized compounds in that study showed promising results, warranting further investigation into their effects at sublethal concentrations. acs.org

Conceptually, the this compound scaffold could be explored for similar applications. The structural and electronic differences from the [3,4-b] isomer could lead to a different spectrum of activity or improved potency against specific agricultural pests. The benzyl group could enhance penetration through the waxy cuticle of insects or interact with hydrophobic regions of target proteins in pests, such as enzymes or receptors in the insect nervous system. This makes the compound a valid conceptual starting point for synthesis and screening programs in crop protection research.

Integration into Functional Materials Science (e.g., as building blocks for polymers, dyes, or sensors)

The photophysical properties of fused aromatic systems make them attractive for applications in materials science. The pyrazolopyridine core, particularly when part of a larger conjugated system, can exhibit strong fluorescence. acs.org This has been exploited in the development of fluorescent chemosensors. For example, derivatives of bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and shown to act as reversible, turn-off fluorescent sensors for the nanomolar detection of copper (II) ions. acs.orgresearchgate.net Similarly, pyrazolo[3,4-b]quinoline derivatives, which share the pyrazolo-fused pyridine (B92270) motif, have been used to create fluorescent probes for detecting various cations, including Zn²⁺. mdpi.comcore.ac.uk

The this compound molecule can serve as a fundamental building block in this area. The pyrazolopyridine core provides the essential fluorophore, while the benzyl group can be used to tune the material's properties. For instance, the benzyl group can influence solubility in organic solvents for solution-based processing or affect the solid-state packing of molecules, which is critical for the performance of organic light-emitting diodes (OLEDs). By functionalizing the benzyl ring or other positions on the core, this compound could be polymerized to create functional polymers with inherent sensory capabilities or incorporated as a dye in various matrices.

Table 2: Examples of Pyrazolopyridine-based Functional Materials

Compound Class Application Detected Analyte Reference
bis-Pyrazolo[3,4-b:4′,3′-e]pyridines Fluorescent Sensor Cu²⁺ acs.orgresearchgate.net
1H-Pyrazolo[3,4-b]quinoline Fluorescent Sensor Zn²⁺, Mg²⁺ mdpi.com
1H-Pyrazolo[3,4-b]quinoline Fluorescent Sensor Various Cations (e.g., Pb²⁺) core.ac.uk

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The design of molecular hosts that can selectively bind guest molecules is a central theme. Metallamacromolecules, formed by the self-assembly of organic ligands and metal ions, can create well-defined cavities capable of encapsulating guests. orientjchem.org

The this compound scaffold is well-suited to act as a ligand in such assemblies. The nitrogen atoms of both the pyrazole (B372694) and pyridine rings can serve as coordination sites for metal ions (e.g., palladium(II), platinum(II), cobalt(III)). orientjchem.org The defined geometry of the scaffold can direct the formation of specific supramolecular architectures, such as molecular triangles or squares.

Future Research Directions and Translational Perspectives for 3 Benzyl 1h Pyrazolo 4,3 B Pyridine

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

The accessibility of the 3-benzyl-1H-pyrazolo[4,3-b]pyridine core is fundamental for extensive research and development. Future efforts will likely focus on developing novel and sustainable synthetic routes that are both efficient and environmentally benign. Traditional methods for synthesizing pyrazole (B372694) and pyrazolopyridine derivatives often require harsh conditions, organic solvents, and long reaction times. researchgate.net

Modern sustainable approaches, often referred to as "green chemistry," are gaining traction. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rsc.org

Ultrasound irradiation: As an alternative to high heat, ultrasound provides a milder condition for synthesis. rsc.org

Mechanochemical activation: This solvent-free method offers advantages in sustainability. rsc.org

Metal-catalyst-free reactions: Developing C-C coupling reactions that avoid heavy metal catalysts, utilizing oxygen as the sole oxidant, presents a greener alternative. acs.org

Multicomponent reactions: These reactions, where multiple starting materials react in a single step, are highly efficient and can be performed under solvent-free conditions. researchgate.netmdpi.com

Use of greener solvents: Employing water or other environmentally friendly solvents can reduce the ecological impact of synthesis. mdpi.com

The application of magnetic nanoparticles as a recyclable catalyst is another promising green methodology for pyrazole synthesis that could be adapted for pyrazolo[4,3-b]pyridine derivatives. researchgate.net These advancements will not only make the synthesis more cost-effective and scalable but also align with the growing demand for sustainable practices in the pharmaceutical industry.

Deeper Mechanistic Investigations into Biological Interactions and Off-Target Effects (In Vitro)

While various 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of kinases like TBK1, CDKs, and FGFRs, a deeper understanding of their mechanism of action is crucial. nih.govnih.govnih.gov Future in vitro studies should aim to elucidate the precise molecular interactions between this compound derivatives and their biological targets.

Key areas for investigation include:

Structure-Activity Relationships (SARs): Comprehensive SAR studies are needed to understand how different substituents on the benzyl (B1604629) and pyrazolopyridine rings affect potency and selectivity. nih.gov For instance, introducing hydrophilic fragments has been shown to significantly increase inhibitory activity against certain kinases. nih.gov

Kinase Selectivity Profiling: A critical aspect of developing kinase inhibitors is ensuring selectivity to minimize off-target effects. The kinase domain of TBK1, for example, shares high similarity with IKKε, making the development of highly selective inhibitors a challenge and a priority. nih.gov Extensive screening against a broad panel of kinases is necessary to identify and mitigate potential off-target binding.

Resistance Mechanisms: Investigating how cancer cells might develop resistance to these compounds is essential for long-term therapeutic success.

These detailed mechanistic studies will provide a solid foundation for designing more potent and selective second-generation inhibitors with improved therapeutic windows.

Development of Advanced Computational Models for Precise Design and Prediction of Derivatives

Computational chemistry plays a pivotal role in modern drug discovery. For the this compound scaffold, advanced computational models can accelerate the design-synthesis-testing cycle.

Future computational work should focus on:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Developing robust 3D-QSAR models can help predict the biological activity of newly designed derivatives and identify key structural features required for potency. mdpi.com

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of novel compounds with improved binding affinity. mdpi.com

Molecular Docking and Dynamics Simulations: Advanced docking studies can predict the binding modes of derivatives within the active site of target proteins. nih.govekb.eg Subsequent molecular dynamics (MD) simulations, running for extended periods like 100 nanoseconds, can validate the stability of these interactions and provide deeper insights into the protein-ligand complex. mdpi.com

ADME/T Prediction: In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds can help prioritize which derivatives to synthesize, saving time and resources. ekb.eg

By integrating these computational approaches, researchers can more rationally design derivatives of this compound with optimized potency, selectivity, and drug-like properties. nih.gov

Integration with High-Throughput Screening and Automated Synthesis Technologies

To explore the vast chemical space around the this compound scaffold, high-throughput and automated technologies are indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against specific biological targets. nih.gov Screening diverse libraries of pyrazolo[4,3-b]pyridine derivatives can quickly identify novel hit compounds for various diseases, including cancer and infectious diseases like schistosomiasis. nih.govnih.gov

Automated Synthesis: The use of automated synthesis platforms can accelerate the creation of compound libraries for HTS. Technologies that allow for palladium-catalyzed aminocarbonylation using ex-situ generated CO, for example, can facilitate the rapid functionalization of the pyrazolopyridine core. researchgate.net

The combination of automated synthesis and HTS creates a powerful engine for drug discovery, enabling the rapid exploration of structure-activity relationships and the identification of lead compounds for further optimization. clinpractice.ru

Emerging Roles in Interdisciplinary Research Fields Beyond Traditional Medicinal Chemistry

The unique photophysical and chemical properties of the pyrazolo[4,3-b]pyridine core suggest potential applications beyond its traditional role as a kinase inhibitor in oncology.

Emerging interdisciplinary applications include:

Neuroscience: Some pyrazolo[3,4-b]pyridines have shown neuroprotective and anti-Alzheimer's properties. mdpi.com Specifically, derivatives have been synthesized that act as fluorescent probes, selectively binding to β-amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com This opens avenues for developing new diagnostic tools for neurodegenerative diseases.

Infectious Diseases: The scaffold has been investigated for activity against a range of pathogens, showing potential as antibacterial, antifungal, antimalarial, and antitrypanosomal agents. researchgate.netmdpi.com

Materials Science: The fluorescent properties of certain derivatives could be harnessed for applications in materials science, such as in the development of novel sensors or imaging agents. mdpi.com

Exploring these diverse applications will require collaboration between medicinal chemists, biologists, neuroscientists, and materials scientists, potentially uncovering novel utilities for the this compound scaffold.

Prospects for Co-crystallization Studies and Protein-Ligand Interaction Analysis

Definitive confirmation of a compound's binding mode comes from co-crystallization with its target protein, followed by X-ray diffraction analysis. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative bound to the ATP-binding site of CDK2 has already been resolved, revealing key hydrogen-bonding interactions that are crucial for its inhibitory activity. nih.gov

Future research should prioritize:

Co-crystallization with Key Targets: Obtaining crystal structures of this compound derivatives complexed with other important kinases (e.g., TBK1, FGFRs) is a high-priority goal. These structures would provide invaluable, high-resolution insights into the specific protein-ligand interactions.

Structure-Based Drug Design: The resulting structural data will fuel more precise structure-based drug design efforts. By visualizing how the benzyl group and other substituents fit into the binding pocket, researchers can make targeted modifications to enhance affinity and selectivity.

Analysis of Intermolecular Interactions: Detailed analysis of the crystal structures can reveal networks of intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

These studies are fundamental for the rational optimization of lead compounds and for understanding the molecular basis of their biological activity.

Q & A

Q. What are the common synthetic routes to access the 1H-pyrazolo[4,3-b]pyridine core structure?

The 1H-pyrazolo[4,3-b]pyridine scaffold is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol efficiently promotes ring closure at room temperature, yielding derivatives like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine in 73% isolated yield . Alternative methods include transition metal catalysis or bioisostere replacement of amide groups with pyrazolo[4,3-b]pyridine head groups to enhance pharmacological properties .

Q. Which spectroscopic techniques are critical for characterizing 3-benzyl-substituted pyrazolopyridines?

Key techniques include:

  • NMR spectroscopy to confirm substitution patterns (e.g., benzyl group integration).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve ambiguous regiochemistry, as demonstrated for N-[(3RS,4RS)-1-benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine .
  • HPLC for purity assessment (>97% in brominated analogs) .

Q. How does benzyl substitution influence the physicochemical properties of pyrazolopyridines?

The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds. However, it may reduce aqueous solubility, necessitating formulation optimization. For example, 3-benzyl derivatives show moderate logP values (~2.5–3.5), requiring salt formation (e.g., dihydrochloride) for in vivo studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for halogenated 3-benzyl-pyrazolopyridines?

Bromination at the 6- or 7-position (e.g., 6-bromo-1H-pyrazolo[4,3-b]pyridine) is achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C, with yields >80%. However, regioselectivity challenges arise due to competing electrophilic attack sites; directing groups (e.g., methoxy) or protecting strategies (e.g., benzyloxy) are recommended to control substitution .

Q. What strategies address solubility limitations in 3-benzyl-pyrazolopyridines for in vivo studies?

  • Salt formation : Dihydrochloride salts (e.g., 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride) improve water solubility by >10-fold .
  • Prodrug approaches : Esterification of hydroxyl groups or PEGylation enhances bioavailability .
  • Co-solvent systems : Ethanol/Cremophor EL mixtures are used in preclinical rodent models .

Q. How do structural modifications at the pyridine ring affect mGlu4 receptor modulation?

Bioisosteric replacement of picolinamide with pyrazolo[4,3-b]pyridine (e.g., VU0418506) increases mGlu4 PAM potency (EC₅₀ = 120 nM vs. 450 nM for parent compounds). Substitutions at the 3-position (e.g., chloro, fluoro) improve selectivity over mGlu2/3 receptors by reducing off-target interactions .

Q. What methodologies resolve contradictory data in receptor binding assays?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., calcium flux vs. cAMP assays). Cross-validation using orthogonal techniques (e.g., radioligand displacement, electrophysiology) and species-specific receptor isoforms (human vs. rodent) is critical. For example, VU0418506 showed consistent mGlu4 PAM activity across human, rat, and mouse models .

Q. How can green chemistry principles be applied to pyrazolopyridine synthesis?

  • Solvent selection : Ethanol replaces dichloromethane in oxidative cyclizations .
  • Oxidant optimization : Sodium hypochlorite (NaOCl) is prioritized over Cr(VI) or DDQ due to lower toxicity and waste .
  • Catalyst-free conditions : Thermal cyclization of hydrazines reduces metal contamination .

Data Analysis & Mechanistic Questions

Q. What computational tools predict the metabolic stability of 3-benzyl-pyrazolopyridines?

  • CYP450 inhibition assays : Microsomal stability studies in human liver microsomes identify vulnerable sites (e.g., benzyl CH₂ oxidation).
  • Docking simulations : Software like AutoDock Vina models interactions with CYP3A4/2D6 active sites. For example, bulky 4-methylphenyl groups reduce metabolic clearance by 40% compared to unsubstituted analogs .

Q. How do researchers validate off-target effects in kinase inhibition studies?

Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) identifies potential off-targets. For pyrazolo[4,3-b]pyridines, selectivity over JAK2 and CDK2 is achieved by introducing electron-withdrawing groups (e.g., nitro) at the 5-position, reducing ATP-binding pocket affinity by 15-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.